![molecular formula C11H18O2 B13315852 Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
Spiro[3.6]decane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.6]decane-2-carboxylic acid is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is characterized by a spirocyclic structure, where two rings share a single common atom, creating a unique three-dimensional shape. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.6]decane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the radical cyclization of appropriate precursors under specific conditions. For example, the use of free radical chemistry to construct spiro-heterocycles fused with a carbohydrate skeleton has been documented . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Spiro[3.6]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Spiro[3.6]decane-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a reference standard in various analytical techniques such as NMR, HPLC, and LC-MS.
Biology: The compound’s unique structure makes it a valuable tool for studying spirocyclic systems and their biological interactions.
Medicine: Research into spirocyclic compounds often explores their potential therapeutic applications, although specific uses of spiro[3
Mecanismo De Acción
The mechanism of action of spiro[3.6]decane-2-carboxylic acid involves its interaction with molecular targets and pathways specific to its structure. The spirocyclic core can influence the compound’s reactivity and binding properties, making it a subject of interest in mechanistic studies. Detailed studies on the pyrolysis mechanism and kinetics of similar spiro compounds provide insights into their decomposition and reaction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]decane: Another spirocyclic compound with a different ring size.
Spiro[5.6]dodecane: A larger spirocyclic compound with additional carbon atoms.
Spiropentadiene: A highly strained spirocyclic compound with unique properties.
Uniqueness
Spiro[3.6]decane-2-carboxylic acid is unique due to its specific ring size and functional groups. The presence of the carboxylic acid group adds to its versatility in chemical reactions and potential applications. Its spirocyclic structure also imparts distinct three-dimensional characteristics that differentiate it from other spiro compounds.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
spiro[3.6]decane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-7-11(8-9)5-3-1-2-4-6-11/h9H,1-8H2,(H,12,13) |
Clave InChI |
BSGICWPAEIUXKV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CC1)CC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


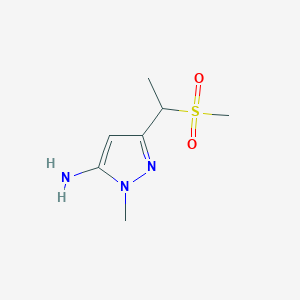
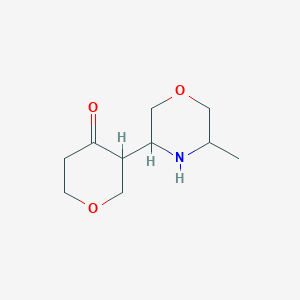

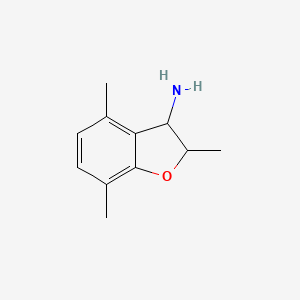
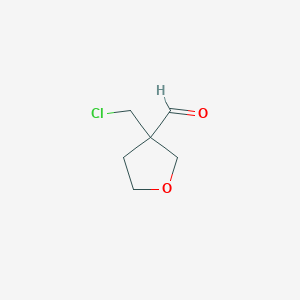
![[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13315810.png)
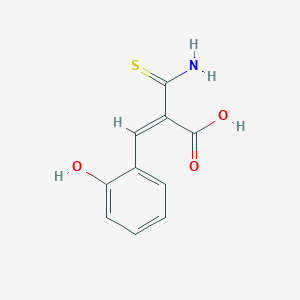
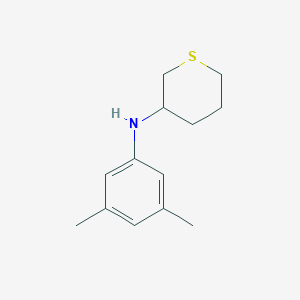
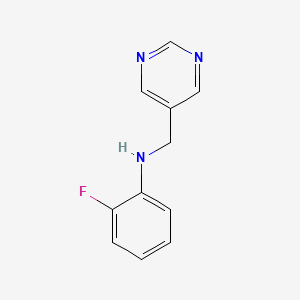
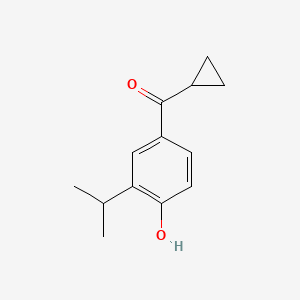
![N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13315849.png)

![1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13315864.png)
![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
